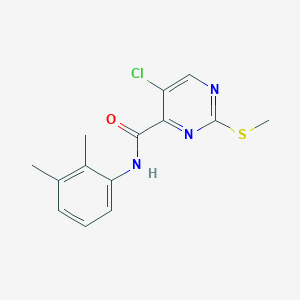

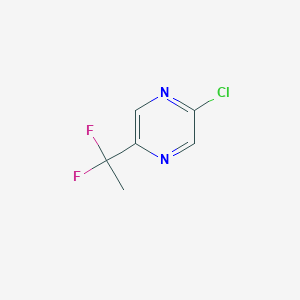

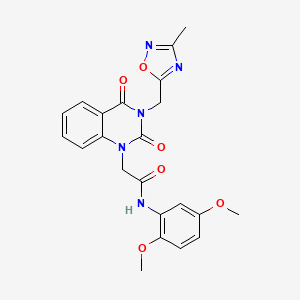

2-chloro-N-(4-methyl-2-oxo-2H-chromen-7-yl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-chloro-N-(4-methyl-2-oxo-2H-chromen-7-yl)acetamide” is a type of organic compound that belongs to the class of coumarins . Coumarins are an important class of benzopyrones, several derivatives of which are found in nature . They have been shown to exhibit remarkable anti-tumorial, anti-inflammatory, and anti-viral effects . This compound has been synthesized and evaluated for its D2 and 5HT2 antagonistic activity as a measure of atypical antipsychotic property .

Synthesis Analysis

The synthesis of this compound involves the reaction of 7-amino-4-methylcoumarin with a number of organic halides . In addition, series of N-substituted 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide were prepared from the reaction of 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide with corresponding heteroaryl/alkyl halides . Another method involves the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with 4-chlorobenzoyl chloride in dichloromethane, using a slight excess of triethylamine .Molecular Structure Analysis

The synthesized compounds were characterized by elemental analysis and by spectroscopic techniques such as 1H-NMR, 13C-NMR, and mass spectrometry . The molecular structure of the compound was confirmed by these techniques .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the reaction of 7-amino-4-methylcoumarin with organic halides and the reaction of 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide with heteroaryl/alkyl halides . Another reaction involves the O-acylation of 7-hydroxy-2H-chromen-2-one with 4-chlorobenzoyl chloride .Physical And Chemical Properties Analysis

The compound has been characterized by elemental analysis and spectroscopic techniques . The yield of the compound was found to be 60.4%, and its melting point was 245–247°C .Applications De Recherche Scientifique

Synthesis and Characterization in Organic Chemistry

The compound 2-chloro-N-(4-methyl-2-oxo-2H-chromen-7-yl)acetamide is a derivative of coumarin, which is utilized in the synthesis of various organic compounds. Research has demonstrated its use in the creation of thiazolidinones, a class of compounds known for their potential biological activities. For instance, synthesis processes involving coumarin derivatives have led to the development of compounds with antibacterial properties against both Gram-positive and Gram-negative bacteria (Čačić et al., 2009). Another study elaborated on the synthesis of new thiazolidinones containing coumarin moieties, confirming their structures through analytical and NMR spectra and highlighting their significant antibacterial activity (Hamdi et al., 2012).

Antimicrobial and Antibacterial Properties

Antioxidant and Anti-inflammatory Properties

The antioxidant properties of coumarin derivatives, including those related to 2-chloro-N-(4-methyl-2-oxo-2H-chromen-7-yl)acetamide, have been a subject of interest. A study demonstrated the synthesis and evaluation of new molecules derived from coumarin, which showed significant antioxidant activity in comparison to ascorbic acid (Kadhum et al., 2011). Additionally, the anti-inflammatory and analgesic activities of substituted-N-(4-methyl-2-oxo-2H-chromen-7-yl) benzamides were investigated, revealing promising results in in vivo models (Ronad et al., 2008).

Potential in Cancer Research

The compound's derivatives have also been studied for their potential anticancer properties. One study synthesized novel 3,4,5-trimethoxyphenyl coumarin derivatives, which were evaluated for antitumor activity against various human cancer cell lines. Some of these derivatives showed inhibitory activity superior to standard treatments (Shi et al., 2020).

Mécanisme D'action

Propriétés

IUPAC Name |

2-chloro-N-(4-methyl-2-oxochromen-7-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNO3/c1-7-4-12(16)17-10-5-8(2-3-9(7)10)14-11(15)6-13/h2-5H,6H2,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXSAJZSDRZKUDU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)CCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-N-(4-methyl-2-oxo-2H-chromen-7-yl)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2-(2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)acetamido)-4-(3,4-dimethylphenyl)thiophene-3-carboxylate](/img/structure/B2478636.png)

![2-{[1-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)pyrrolidin-2-yl]methyl}-2H-1,2,3-triazole](/img/structure/B2478644.png)

![N-(2-(dimethylamino)ethyl)-8-(4-fluorophenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2478650.png)

![1-(2-([2,3'-Bithiophen]-5-yl)ethyl)-3-(2,3-dimethoxyphenyl)urea](/img/structure/B2478651.png)